Basic Violet 28
Description
Basic Violet 28 (CAS 12221-74-8) is a synthetic dye classified under the triarylmethane family, a group of cationic dyes widely used in textiles, biological staining, and industrial applications . Basic dyes like this are characterized by their water solubility in acidic conditions and their ability to bind to materials like silk, wool, and modified synthetic fibers.
Properties
CAS No. |
12221-74-8 |
|---|---|
Molecular Formula |
C8H8O4 |
Synonyms |
Basic Violet 28 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Violet 28 is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction proceeds via the formation of a leuco base, which is then oxidized to produce the final dye. The reaction conditions typically involve heating the mixture to around 100°C and maintaining an acidic environment to facilitate the condensation reaction.
Industrial Production Methods: In industrial settings, the production of Basic Violet 28 involves large-scale batch processes. The raw materials, dimethylaniline and formaldehyde, are mixed in reactors equipped with heating and stirring mechanisms. The reaction mixture is then subjected to oxidation using an oxidizing agent such as manganese dioxide or lead dioxide. The resulting dye is purified through filtration and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Basic Violet 28 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may alter its color and properties.
Reduction: Reduction of Basic Violet 28 can lead to the formation of leuco derivatives, which are colorless or pale-colored.
Substitution: The dye can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used to reduce Basic Violet 28.
Substitution: Substitution reactions often require specific reagents depending on the desired functional group replacement. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Oxidation products may include various quinonoid structures.
Reduction: Leuco derivatives are the primary products of reduction reactions.
Substitution: Substituted derivatives with different functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Basic Violet 28 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: The dye is extensively used in microbiology for Gram staining, which differentiates bacterial species based on their cell wall composition.
Medicine: Basic Violet 28 has antiseptic properties and is used in the treatment of fungal infections and as a topical antiseptic.
Industry: It is employed in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism of action of Basic Violet 28 involves its interaction with cellular components. In biological staining, the dye binds to negatively charged components of the cell wall and cytoplasm, allowing for visualization under a microscope. As an antiseptic, Basic Violet 28 disrupts the cell membranes of microorganisms, leading to cell lysis and death. The dye’s interaction with DNA can also inhibit replication and transcription processes, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The triarylmethane backbone is common to Basic Violet 28 and related compounds, but substituents on the aromatic rings influence their chemical behavior and applications. Below is a comparative analysis with key analogues:
Key Differences in Toxicity and Environmental Impact
- It also induces oxidative stress in zebrafish, upregulating glutathione-related genes .
- Basic Violet 14: Demonstrates acute toxicity in aquatic models (LC₅₀ = 60.63 µg/ml) and causes developmental abnormalities in zebrafish, including delayed yolk sac absorption .
Adsorption and Removal Efficiency
Basic Violet 3 shows high removal efficiency (80–90%) using montmorillonite clay, attributed to cation exchange and surface complexation . Basic Violet 28’s adsorption behavior remains unstudied, though its cationic nature implies compatibility with similar adsorbents like activated carbon or ion-exchange resins.
Q & A
Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing data on Basic Violet 28?
- Methodological Answer : Deposit raw spectral data (NMR, MS) in repositories like Zenodo with unique DOIs. Document metadata (e.g., instrument settings, calibration standards) using standardized templates (e.g., ISA-Tab). Cite prior studies rigorously to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
